An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Chemical Properties and Structure
An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of D-Mannonic acid-1,4-lactone. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting precise data and methodologies.
Core Chemical Properties
D-Mannonic acid-1,4-lactone, a γ-lactone derived from D-mannonic acid, is a significant compound in carbohydrate chemistry.[1] Its physical and chemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [1][2][3][4][5] |
| Molecular Weight | 178.14 g/mol | [1][2][3][4] |
| Melting Point | 150-153 °C | [2][6][7][8] |
| Boiling Point (Predicted) | 467.9 ± 18.0 °C | [7][8] |
| Density (Predicted) | 1.766 ± 0.06 g/cm³ | [7][8] |
| Water Solubility | Soluble | [5][6][8] |
| Other Solubilities | Soluble in DMSO | [6] |
| Appearance | White crystalline solid | [5][6][8] |
| pKa (Predicted) | 12.06 ± 0.60 | [7][8] |
Chemical Structure and Stereochemistry
D-Mannonic acid-1,4-lactone is characterized by a five-membered oxolan-2-one (γ-lactone) ring.[1] The precise stereochemistry is crucial for its biological function and interactions.
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IUPAC Name : (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[3][4]
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InChI : InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1[3][4][5]
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Synonyms : D-mannono-gamma-lactone, D-Mannonic acid γ-lactone[3][4][7]
The structure features a furanone ring with multiple hydroxyl groups, which are key to its biological interactions and solubility.[1] The formation of the five-membered γ-lactone ring from D-mannonic acid is a thermodynamically favorable intramolecular cyclization.[3] This equilibrium is pH-dependent, with the lactone form being predominant in neutral to slightly acidic conditions.[3]
Experimental Protocols
While detailed, standardized protocols for D-Mannonic acid-1,4-lactone are not always explicitly published, established methodologies can be adapted for its synthesis and analysis.[9]
Synthesis from D-Mannose
A common route for the synthesis of D-Mannonic acid-1,4-lactone involves the oxidation of D-mannose, followed by intramolecular cyclization.[1]
Methodology:
-
Oxidation: D-mannose is oxidized using agents like bromine water (Br₂/H₂O) or nitric acid (HNO₃) under acidic conditions (pH 2–3). This converts the aldehyde group of D-mannose into a carboxylic acid, forming D-mannonic acid.[1] One specific protocol suggests using bromine and sodium hydrogencarbonate in water at 20°C for 96 hours.[10]
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Lactonization: The resulting D-mannonic acid solution is then heated (e.g., 60–80°C) to promote intramolecular cyclization (lactonization).[1] This step favors the formation of the thermodynamically stable five-membered γ-lactone ring.[1][3]
Solubility Determination
Methodology:
-
Equilibration: An excess amount of D-Mannonic acid-1,4-lactone is added to a known volume of the solvent (e.g., water) in a sealed flask.[9]
-
Incubation: The flask is placed in a thermostatically controlled shaker at a specified temperature (e.g., 25°C) and agitated for a period sufficient to reach equilibrium (e.g., 24-48 hours).[9]
-
Sampling: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solids.[9]
-
Analysis: The concentration of the dissolved lactone in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]
Stability (Hydrolysis) Analysis
Methodology:
-
Sample Preparation: Solutions of D-Mannonic acid-1,4-lactone are prepared in buffers of various pH values.[9]
-
Incubation: The solutions are maintained at a constant temperature.[9]
-
Time-Point Analysis: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).[9]
-
Quantification: The concentration of the remaining D-Mannonic acid-1,4-lactone is measured using a stability-indicating HPLC method capable of separating the lactone from its hydrolysis product, D-mannonic acid.[9]
-
Kinetic Analysis: The rate constant (k) and half-life (t½) of the hydrolysis reaction are determined by plotting the concentration of the lactone against time for each pH value.[9]
Biological Activities and Applications
D-Mannonic acid-1,4-lactone exhibits a range of biological activities, making it a compound of interest for therapeutic and biotechnological applications.
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Enzyme Inhibition : It is a known inhibitor of β-galactosidase from Escherichia coli.[1][3][8] This property is valuable for studying enzyme-substrate interactions and enzyme structure-function relationships.[1][3]
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Antioxidant and Neuroprotective Effects : Research suggests the compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress.[1][3] Studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress, with one study in a rat model showing preservation of retinal ganglion cells.[1]
-
Prebiotic Potential : It may act as a substrate for beneficial gut microbiota.[3]
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Synthetic Intermediate : It serves as a starting material or intermediate in the synthesis of other bioactive compounds, complex carbohydrates, and pharmaceuticals.[1][3][11]
References
- 1. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]
- 2. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]
- 3. smolecule.com [smolecule.com]
- 4. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]
- 6. synthose.com [synthose.com]
- 7. D-MANNONO-1,4-LACTONE | 26301-79-1 [chemicalbook.com]
- 8. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. benchchem.com [benchchem.com]
- 10. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
